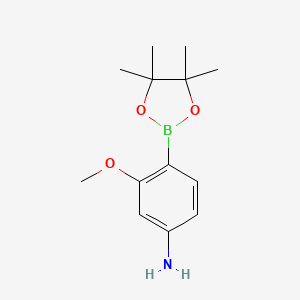

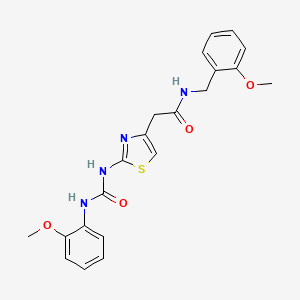

![molecular formula C25H22N2O5S2 B2968046 4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-97-6](/img/structure/B2968046.png)

4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized starting from benzoic acid or its derivatives and amine derivatives . The reaction often involves using a base and a solvent .Scientific Research Applications

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including compounds structurally related to 4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide, has been synthesized to explore their effects on gastrointestinal motility. These compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, indicating their use in promoting gastrointestinal motility, which could be beneficial in treating conditions like gastroparesis or chronic constipation. Notably, one derivative demonstrated enhanced gastric emptying and defecation in animal models, highlighting its potential as a novel prokinetic agent with reduced side effects due to minimized 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Green Methodology for Benzoylation

An innovative 'green' methodology has been employed for the benzoylation of nucleosides, showcasing an environmentally friendly alternative to traditional benzoylation methods. This approach utilizes benzoyl cyanide in an ionic liquid, presenting a mild and efficient protocol for the selective benzoylation of nucleosides. This technique not only demonstrates versatility by being applicable to a range of substrates, including phenols and aromatic amines but also underscores the potential of using greener alternatives in chemical synthesis processes (Prasad et al., 2005).

Novel Benzamide Derivatives as Serotonin 4 Receptor Agonists

Further research into benzamide derivatives has led to the development of compounds with significant 5-HT4 receptor agonist activity. These derivatives were synthesized with various side chains, including aralkylamino, alkylamino, benzoyl, or phenylsulfonyl groups, and evaluated for their potential in enhancing gastrointestinal motility. Among them, specific compounds have shown favorable pharmacological profiles, suggesting their effectiveness in improving gastrointestinal motility with better oral bioavailability compared to earlier candidates. This advancement indicates the therapeutic potential of these benzamide derivatives in treating gastrointestinal motility disorders (Sonda et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c1-32-15-14-27-21-13-12-20(34(2,30)31)16-22(21)33-25(27)26-24(29)19-10-8-18(9-11-19)23(28)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRODPQDBBAKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

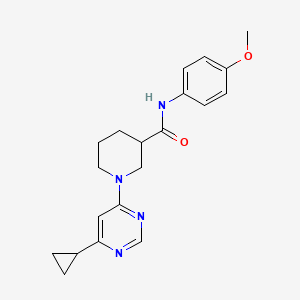

![4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone](/img/structure/B2967963.png)

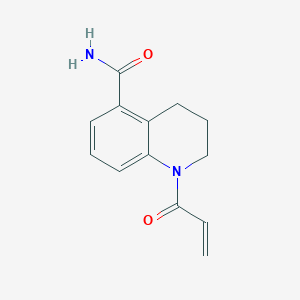

![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)

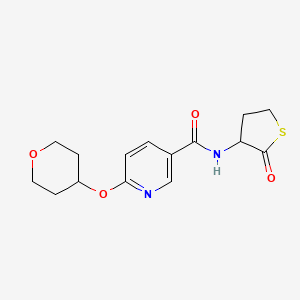

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)